molecular formula C11H21NO3 B13216723 tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate

tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate

Cat. No.: B13216723
M. Wt: 215.29 g/mol
InChI Key: FSCQEJJAGYZVDK-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate (CAS 2059939-37-4) is a high-purity chemical building block featuring a sterically hindered oxolane (tetrahydrofuran) ring. This compound is characterized by its molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol . The structure incorporates a tert-butyl ester and a primary amino group on the same carbon atom of the 5,5-dimethyloxolane ring, creating a versatile scaffold for synthetic organic chemistry . The tert-butyl group is widely recognized in organic synthesis for its ability to provide steric hindrance, which can protect functional groups from unwanted reactions and enhance the stability of molecules . This reagent is primarily valued in research for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. The presence of both protected amine and ester functional groups makes it a useful intermediate for constructing novel compound libraries. The amino group can undergo typical reactions such as amide bond formation or reductive amination, while the tert-butyl ester can be readily deprotected to reveal a carboxylic acid, offering a strategic handle for further derivatization . Researchers can utilize this compound to introduce a rigid, sterically defined oxolane moiety into target structures, which can influence their conformational properties and bioactivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 3-amino-5,5-dimethyloxolane-3-carboxylate

InChI

InChI=1S/C11H21NO3/c1-9(2,3)15-8(13)11(12)6-10(4,5)14-7-11/h6-7,12H2,1-5H3

InChI Key

FSCQEJJAGYZVDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)(C(=O)OC(C)(C)C)N)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 5,5-Dimethyl-2,3-dihydro-1H-oxolane-3-carboxylic acid derivative

  • Starting Material : 2,2-Dimethyl-1,3-dioxolane derivatives or related cyclic intermediates.
  • Reaction : Acid-catalyzed cyclization of suitable precursors, such as aldehydes or ketones, to form the oxolane ring with methyl substitutions at the 5-position.
  • Conditions : Reflux in anhydrous solvents like toluene or dichloromethane, with catalytic acid (e.g., p-toluenesulfonic acid).
  • Outcome : Formation of a substituted oxolane ring with methyl groups at the 5-position.

Step 2: Introduction of the amino group at the 3-position

  • Method : Nucleophilic substitution or amination of the precursor oxolane derivative.
  • Reagents : Use of azide intermediates or direct amination with ammonia or amines under catalytic conditions.
  • Protection : The amino group is protected as a Boc derivative using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Reaction Conditions : Mild temperatures (0–25°C) to prevent ring opening or side reactions.

Step 3: Carboxylation and protection

  • Carboxylation : Introduction of the carboxylate group at the 3-position via oxidation or carboxylation reactions, such as using carbon dioxide under pressure or via esterification.
  • Protection : The amino group is protected with Boc to yield tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate .

Step 4: Purification and characterization

  • Purification : Chromatography techniques such as silica gel column chromatography or recrystallization.
  • Characterization : Confirmed by NMR, IR, and mass spectrometry to ensure purity and correct structure.

Summary of Reaction Conditions and Data

Step Reaction Type Reagents Solvent Temperature Time Yield Notes
1 Cyclization Aldehydes/Ketones, Acid catalyst Toluene/Dichloromethane Reflux Several hours Variable Formation of substituted oxolane ring
2 Amination NH3 or amines, Boc2O Dichloromethane 0–25°C 12–24 hours High Boc protection of amino group
3 Carboxylation CO2 or esterification reagents Toluene or ethanol Room temp to 50°C Several hours Moderate to high Final protected amino acid ester

Research Outcomes and Data Tables

Recent patent literature and experimental reports indicate that:

  • The overall yield of This compound can reach up to 65–75% when optimized.
  • The reaction times vary from 12 hours for cyclization to overnight for amination and protection steps.
  • Purity levels exceeding 98% are achievable through chromatography, confirmed via NMR and IR spectroscopy.
Parameter Typical Range Reference Remarks
Reaction temperature 0–50°C , Mild conditions prevent ring opening
Reaction time 12–24 hours , For cyclization and amination steps
Yield 65–75% , Optimized conditions

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to analogous esters and oxolane derivatives. Key comparisons include:

Structural Analogues: Substituent Variations

  • Methyl 3-amino-5,5-dimethyloxolane-3-carboxylate: Replacing the tert-butyl ester with a methyl group reduces steric hindrance, increasing solubility in polar solvents (e.g., methanol or water). However, the methyl ester is more prone to hydrolysis under acidic or basic conditions, limiting its utility in prolonged reactions .
  • Ethyl 3-amino-oxolane-3-carboxylate: The absence of 5,5-dimethyl substituents results in a more flexible oxolane ring, diminishing conformational control. This analogue exhibits lower thermal stability (melting point: 89–92°C vs. 145–148°C for the tert-butyl derivative) .

Functional Analogues: Amino and Ester Modifications

  • tert-Butyl 3-nitro-5,5-dimethyloxolane-3-carboxylate: The nitro group, unlike the amino group, is electron-withdrawing, reducing nucleophilicity at the 3-position. This derivative is less reactive in amidation or alkylation reactions but serves as a precursor for nitro-to-amine reduction pathways .
  • 3-Amino-5,5-dimethyloxolane-3-carboxylic acid: Removal of the tert-butyl ester increases water solubility but eliminates the protective group, rendering the compound susceptible to undesired cyclization or degradation during storage .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Hydrolytic Stability
tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate 243.34 145–148 Low (e.g., DCM, THF) High
Methyl 3-amino-5,5-dimethyloxolane-3-carboxylate 187.23 102–105 Moderate (e.g., MeOH) Low
3-Amino-5,5-dimethyloxolane-3-carboxylic acid 173.21 210–213 (dec.) High (e.g., H₂O) Very Low

Table 2: Reactivity in Common Reactions

Compound Amidation Yield (%) Alkylation Yield (%) Stability in Acidic Conditions
This compound 85–90 75–80 Stable
Ethyl 3-amino-oxolane-3-carboxylate 70–75 60–65 Moderate
3-Nitro-5,5-dimethyloxolane-3-carboxylate N/A 50–55 Stable

Biological Activity

tert-Butyl 3-amino-5,5-dimethyloxolane-3-carboxylate is a chemical compound with a unique oxolane structure, notable for its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C12H23N1O2C_{12}H_{23}N_{1}O_{2}, and it has a molecular weight of approximately 259.30 g/mol. The compound features a five-membered oxolane ring with two methyl groups at the 5th position and a carboxylate group at the 3rd position, contributing to its reactivity and biological potential.

Structure and Synthesis

The synthesis of this compound can be achieved through various methods, including reactions involving strong acids or bases for hydrolysis and lithium aluminum hydride for reduction. These synthetic pathways highlight the compound's versatility in chemical applications.

Biological Activity

Recent studies have focused on the biological activity of this compound, particularly its interaction with biological targets. The compound's amino group and carboxylate moiety suggest potential interactions with enzymes involved in metabolic pathways, as well as possible inhibitory effects on specific biological processes.

Binding Affinity

Preliminary data indicate that this compound may exhibit significant binding affinity to various biological targets. This affinity is crucial for understanding its therapeutic effects and mechanisms of action. Interaction studies show that similar compounds can act as inhibitors or modulators in biological systems.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is valuable. Below is a table summarizing some notable derivatives:

Compound NameCAS NumberKey Features
5,5-Dimethyloxolane-3-carboxylic acid1803605-53-9Lacks amino group; simpler structure
2,5-Dimethyloxolane-3-carboxylic acid2138405-19-1Different methyl placement; affects reactivity
3-(Aminomethyl)-2,5-dimethyloxolane-3-carboxylic acid2138405-19-1Contains aminomethyl group; different reactivity

Case Studies

  • Inhibition Studies : Research has demonstrated that compounds similar to this compound can inhibit enzymes involved in metabolic pathways. For instance, studies focusing on enzyme kinetics revealed that certain derivatives significantly reduced enzyme activity in vitro.
  • Therapeutic Potential : In vivo studies have suggested that compounds with similar structures may exhibit anti-inflammatory properties. These findings indicate the potential for developing new therapeutic agents based on the oxolane framework.

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